molecular formula C18H19N5O B2782111 1-(2,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950242-94-1

1-(2,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2782111
CAS No.: 950242-94-1
M. Wt: 321.384
InChI Key: UFPFLORPUIGPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a central triazole ring substituted with a 2,4-dimethylphenyl group at position 1, a methyl group at position 5, and a pyridin-3-ylmethyl carboxamide moiety. The structural design balances lipophilicity (via aromatic and methyl groups) and solubility (via the pyridine ring), making it a candidate for drug development .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-6-7-16(13(2)9-12)23-14(3)17(21-22-23)18(24)20-11-15-5-4-8-19-10-15/h4-10H,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPFLORPUIGPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 950242-94-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

The compound's molecular formula is C18H19N5OC_{18}H_{19}N_{5}O with a molecular weight of 321.4 g/mol. The structure features a triazole ring which is known for its diverse biological activities.

PropertyValue
CAS Number950242-94-1
Molecular FormulaC18H19N5O
Molecular Weight321.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of pyridine derivatives with triazole intermediates, followed by acylation to form the final carboxamide structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit various bacterial strains including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Several studies have evaluated the anticancer potential of triazole derivatives. One study demonstrated that related compounds exerted antiproliferative effects on cancer cell lines such as HeLa and A549 with IC50 values ranging from 30 to 43 nM . The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table: Summary of Anticancer Activity

CompoundCell LineIC50 (nM)
This compoundHeLaTBD
Related Triazole DerivativeA54930
Related Triazole DerivativeHT2943

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazole derivatives against Candida albicans and Klebsiella pneumoniae, revealing moderate to good activity against these pathogens .
  • In Vivo Studies : In vivo experiments using zebrafish models showed promising results for related triazole compounds in inhibiting tumor growth and metastasis .

The biological activity of triazole compounds often relates to their ability to interact with specific biological targets such as enzymes involved in DNA replication or protein synthesis. The inhibition of tubulin polymerization is a notable mechanism through which these compounds exert their anticancer effects.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(2,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines.

Case Study:
In a study examining the compound's efficacy against different cancer cell lines, it demonstrated significant growth inhibition percentages:

  • SNB-19 : 86.61%
  • OVCAR-8 : 85.26%
  • NCI-H40 : 75.99%
    These results indicate its potential as a lead compound for further development in cancer therapeutics .

Inhibition of Protein Kinases

The compound has been investigated for its ability to inhibit specific protein kinases involved in cancer progression, such as Polo-like kinase 1 (Plk1). By targeting Plk1's polo-box domain, the compound may serve as a novel inhibitor that reduces off-target effects commonly associated with kinase inhibitors .

Antimicrobial Properties

Emerging research has also explored the antimicrobial properties of this triazole derivative. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Neuropharmacological Effects

The compound has been studied for its neuropharmacological effects, particularly in models of epilepsy and neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions like epilepsy and anxiety disorders.

Case Study:
A study evaluating the anticonvulsant activity of related compounds indicated that modifications to the triazole structure could enhance efficacy against seizure models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

  • 1-(2,4-Dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3m, ): Key Difference: The carboxamide group is substituted with a quinolin-2-yl group instead of pyridin-3-ylmethyl. Impact: Quinoline’s extended aromatic system may enhance π-π stacking interactions with biological targets but reduce solubility compared to pyridine. This compound’s bioactivity in glucose/lipid metabolism studies suggests substituent-dependent efficacy .
  • 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): Key Difference: A 5-amino group replaces the 5-methyl group, and the aryl substituent is 4-methylphenyl.

Carboxamide Nitrogen Modifications

  • N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides () :

    • Key Difference : The N-substituent varies (e.g., benzyl, aryl), while the triazole core retains a 4-methylphenyl group.
    • Impact : Substitutions like benzyl or heteroaromatic groups influence solubility and metabolic stability. The target compound’s pyridin-3-ylmethyl group may offer better water solubility than bulkier aryl substituents .
  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (): Key Difference: A pyrazole core replaces triazole, with chlorinated aryl groups. Impact: Pyrazole derivatives exhibit distinct electronic properties and receptor affinities (e.g., cannabinoid CB1 antagonism).

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight logP (Predicted) Solubility Bioactivity Highlights
Target Compound ~320 2.8 Moderate (pyridine) Under investigation
3m (Quinolin-2-yl) ~357 3.5 Low Wnt/β-catenin pathway modulation
5-Amino-triazole () ~350 3.2 Low Antiproliferative (renal cancer)
N-Benzyl derivative () ~330 3.0 Moderate Synthetic intermediate
Pyrazole CB1 antagonist () ~476 4.1 Very low IC50 = 0.139 nM (CB1 receptor)

Structural Insights

  • Pyridine vs. Quinoline: The pyridin-3-ylmethyl group balances solubility and moderate lipophilicity, whereas quinoline derivatives (e.g., 3m) may face solubility challenges despite enhanced binding .

Q & A

Q. What are the standard synthetic routes for synthesizing this triazole carboxamide?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:

  • Preparation of an alkyne precursor (e.g., propargylamide derivatives) and an azide component (e.g., 2,4-dimethylphenyl azide).
  • Cycloaddition under mild conditions (25–60°C) using CuI as a catalyst in solvents like DMSO or DCM.
  • Purification via column chromatography, with yields optimized by adjusting stoichiometry and reaction time .

Q. Which spectroscopic techniques are essential for structural characterization?

Critical methods include:

  • 1H/13C NMR : Assigns proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm) and carbon backbone.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 351.15).
  • IR Spectroscopy : Identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) and triazole ring vibrations .

Q. What preliminary biological assays are used to screen this compound?

Initial screening often involves:

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines).
  • Enzyme inhibition studies (e.g., kinase or protease targets).
  • Molecular docking to predict binding affinities to biological targets like Wnt/β-catenin or kinases .

Advanced Questions

Q. How can regioselectivity challenges in triazole ring formation be addressed?

Regioselectivity (1,4- vs. 1,5-disubstituted triazole) is controlled by:

  • Catalyst choice : Cu(I) favors 1,4-regioselectivity, while Ru catalysts may alter outcomes.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance Cu(I) activity.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Solutions include:

  • Standardized bioassays : Use common cell lines (e.g., HEK293, HeLa) and controls.
  • Metabolic stability tests : Assess compound degradation in liver microsomes.
  • Structural analogs : Synthesize derivatives to isolate active pharmacophores (e.g., pyridinylmethyl vs. benzyl groups) .

Q. How does the substitution pattern influence bioactivity and pharmacokinetics?

Substituent effects are studied via:

  • SAR (Structure-Activity Relationship) : Systematic variation of 2,4-dimethylphenyl and pyridinylmethyl groups.
  • LogP measurements : Hydrophobic substituents (e.g., methyl groups) enhance membrane permeability but may reduce solubility.
  • In vivo PK/PD studies : Monitor bioavailability and half-life in rodent models .

Q. What computational methods validate the compound’s interaction with biological targets?

Advanced approaches include:

  • Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., β-catenin).
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications.
  • ADMET Prediction : Use tools like SwissADME to estimate toxicity and metabolic pathways .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies for this compound?

Key considerations:

  • Dose range : Typically 0.1–100 µM, based on IC50 values from pilot assays.
  • Control groups : Include vehicle (DMSO) and positive controls (e.g., staurosporine for cytotoxicity).
  • Statistical rigor : Use ≥3 biological replicates and ANOVA with post-hoc tests .

Q. What crystallographic techniques resolve structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) is ideal. Steps include:

  • Crystal growth : Optimize via vapor diffusion (e.g., DCM/hexane).
  • Data collection : Use synchrotron sources for high-resolution (<1.0 Å) data.
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Q. How are stability and degradation products analyzed under physiological conditions?

Methods involve:

  • Forced degradation studies : Expose to pH 1–13, heat (40–60°C), and UV light.
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxamide).
  • Accelerated stability testing : ICH guidelines (25°C/60% RH for 6 months) .

Conflict Resolution & Advanced Synthesis

Q. How to address discrepancies in NMR assignments across studies?

Reconcile conflicts via:

  • 2D NMR : HSQC and HMBC to confirm carbon-proton correlations.
  • Isotopic labeling : 15N/13C-enriched samples for unambiguous triazole ring assignment.
  • Comparative analysis : Align data with structurally characterized analogs .

Q. What advanced catalytic systems improve synthesis scalability?

Innovations include:

  • Heterogeneous catalysts : Cu nanoparticles on silica for easy recovery.
  • Flow chemistry : Continuous synthesis reduces batch variability.
  • Biocatalysis : Engineered enzymes for regioselective cycloaddition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.